

Application Notes and Protocols: CT-0508

Administration and Dosing in Clinical Trials

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Compound of Interest

Compound Name: CT-08

Cat. No.: B15599432

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Introduction

CT-0508 is an investigational chimeric antigen receptor macrophage (CAR-M) therapy currently under evaluation in clinical trials for the treatment of HER2-overexpressing solid tumors.[1][2] This document provides a detailed overview of the administration and dosing schedule of CT-0508 as reported in the Phase 1 clinical trial (NCT04660929), along with synthesized protocols for key experimental procedures and visualizations of the therapeutic workflow and mechanism of action. CT-0508 is comprised of autologous monocyte-derived pro-inflammatory macrophages engineered to express an anti-HER2 CAR.[1][3] Preclinical studies have indicated that CT-0508 can induce targeted phagocytosis of cancer cells, modulate the tumor microenvironment (TME), and activate an adaptive anti-tumor immune response.[3][4]

I. CT-0508 Dosing and Administration in Clinical Trials

The Phase 1 clinical trial (NCT04660929) for CT-0508 has explored different dosing strategies, including both fractionated and single-dose infusions.[5][6] The trial is designed to assess the safety, tolerability, and manufacturing feasibility of CT-0508.[7]

Table 1: CT-0508 Monotherapy Dosing Regimens[2][3][6][8]

Dosing Group	Total Dose (up to)	Administration Schedule
Group 1 (Fractionated Dose)	5 x 10 ⁹ cells	Intravenous infusion split over Day 1, Day 3, and Day 5
- Day 1: up to 0.5 x 10 ⁹ cells		
- Day 3: up to 1.5 x 10 ⁹ cells		
- Day 5: up to 3.0 x 10 ⁹ cells		
Group 2 (Bolus Dose)	5 x 10 ⁹ cells	Single intravenous infusion on Day 1

Table 2: CT-0508 Intraperitoneal Administration Cohorts[3]

Cohort	Administration Schedule
Cohort 1	Intraperitoneal administration split over Day 1, Day 3, and Day 5
- Day 1: up to 0.5×10^9 cells	
- Day 3: up to 1.0×10^9 cells	
- Day 5: up to 1.5×10^9 cells	
Cohort 2	Intraperitoneal administration split over Day 1, Day 3, and Day 5
- Day 1: up to 1.5×10^9 cells	
- Day 3: up to 2.0×10^9 cells	
- Day 5: Any remaining cells	
Cohort 3	Intraperitoneal administration split over Day 1 and Day 3
- Day 1: up to 2.5×10^9 cells	
- Day 3: up to 2.5×10^9 cells	
Cohort 4	Single intraperitoneal infusion on Day 1 of up to 5×10^9 cells

Table 3: CT-0508 in Combination with Pembrolizumab[3]

Regimen Level	CT-0508 Dosing	Pembrolizumab Dosing
Regimen Level 1	Split Dose: Day 1, 3, 5	200 mg on Day 8
Regimen Level 2	Split Dose: Day 1, 3, 5	200 mg on Day 1
Regimen Level 3	Full Dose: Day 1	200 mg on Day 1

II. Experimental Protocols

The following protocols are synthesized from publicly available information on the CT-0508 clinical trial and preclinical studies. These are intended for informational purposes and do not

represent a complete, proprietary manufacturing protocol.

Protocol 1: CT-0508 Manufacturing Process

This protocol outlines the major steps in the ex vivo manufacturing of autologous CT-0508 CAR-macrophages.

1. Patient Preparation and Monocyte Collection:

- Patients are administered Filgrastim (G-CSF) to mobilize autologous monocytes into the peripheral blood.[1]
- Monocytes are collected from the patient's peripheral blood via leukapheresis.[6]

2. Macrophage Differentiation and Transduction:

- Collected CD14+ monocytes are purified from the apheresis product.
- Monocytes are differentiated into macrophages ex vivo. This process includes promoting M1-like polarization to enhance pro-inflammatory and anti-tumor functions.[8]
- Macrophages are transduced with a chimeric, replication-incompetent adenoviral vector, Ad5f35, which encodes the anti-HER2 chimeric antigen receptor.[5][8] The Ad5f35 vector is utilized for its high efficiency in transducing myeloid cells, which express high levels of the Ad35 receptor, CD46.

3. CT-0508 Formulation and Cryopreservation:

- The engineered CAR-M (CT-0508) are harvested.
- The final cell product is formulated for intravenous or intraperitoneal infusion and cryopreserved until administration.
- Quality control testing is performed to ensure high viability, purity, and CAR expression of the final product.[8]

4. Administration:

- CT-0508 is administered to the patient without a preparative lymphodepleting chemotherapy regimen.[1][5]

Protocol 2: Pharmacokinetic and Pharmacodynamic Assessments

This protocol describes the sample collection and analysis to evaluate the behavior and effects of CT-0508 in patients.

1. Sample Collection:

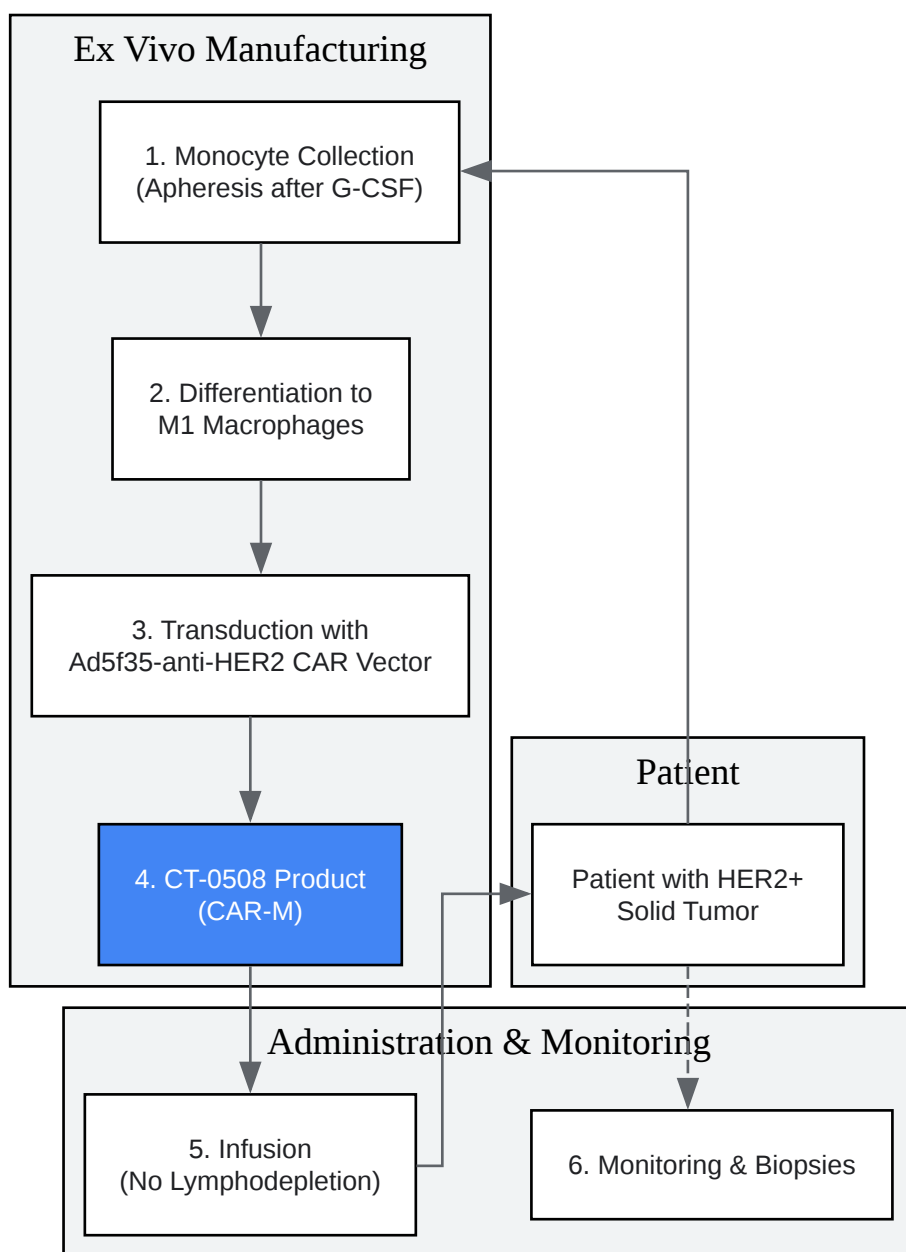
- Blood Samples: Serial blood samples are collected at multiple time points to assess cellular kinetics, serum cytokine levels, and other biomarkers.[3]
- Tumor Biopsies: One pre-treatment and two on-treatment tumor biopsies are collected to evaluate CT-0508 trafficking to the tumor, engagement with the target antigen, and remodeling of the tumor microenvironment.[3]

2. Sample Analysis:

- Cellular Kinetics: The persistence and trafficking of CT-0508 in the peripheral blood are monitored.
- Cytokine Analysis: Serum levels of pro-inflammatory cytokines and chemokines are measured to assess the systemic immune response.
- Tumor Microenvironment Analysis: Biopsy samples are analyzed to investigate:
 - Infiltration and activation of myeloid cells.
 - Infiltration, activation, and proliferation of T cells.
 - T-cell receptor (TCR) sequencing to identify the expansion of tumor-reactive T-cell clones, indicating the induction of an adaptive anti-tumor immune response.

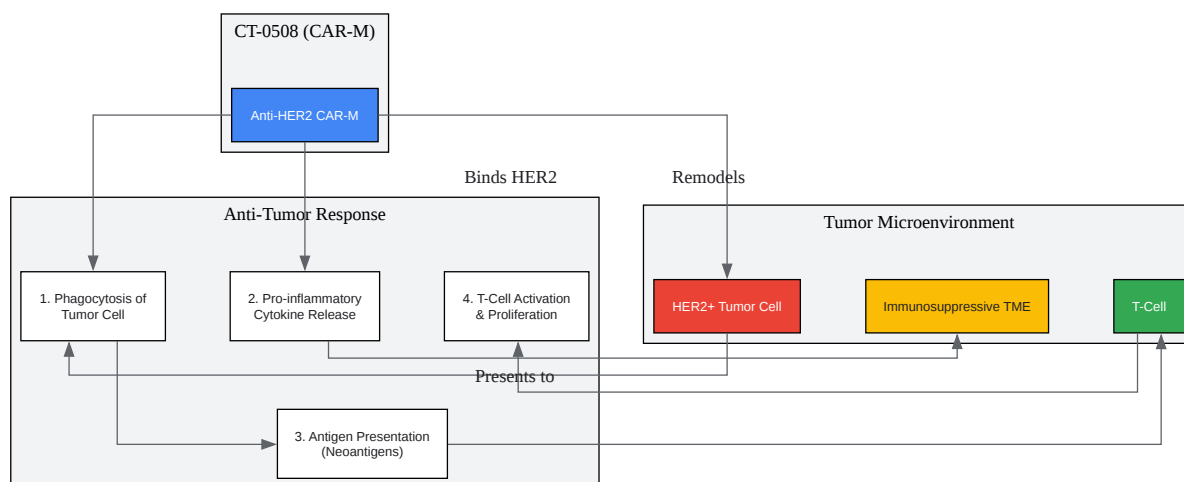
III. Visualizations

Workflow and Signaling Pathways



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Caption: Clinical trial workflow for CT-0508 therapy.



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Caption: Mechanism of action of CT-0508 in the tumor microenvironment.

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